(2E)-3-(2-chlorophenyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide
CAS No.: 2035003-62-2
Cat. No.: VC7315502
Molecular Formula: C16H12ClN3O
Molecular Weight: 297.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035003-62-2 |
|---|---|
| Molecular Formula | C16H12ClN3O |
| Molecular Weight | 297.74 |
| IUPAC Name | (E)-3-(2-chlorophenyl)-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide |
| Standard InChI | InChI=1S/C16H12ClN3O/c17-15-4-2-1-3-12(15)5-6-16(21)19-13-8-10-20-14(11-13)7-9-18-20/h1-11H,(H,19,21)/b6-5+ |
| Standard InChI Key | KAHISWXPYRAMNQ-AATRIKPKSA-N |
| SMILES | C1=CC=C(C(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound is defined by the IUPAC name (E)-3-(2-chlorophenyl)-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide, with a molecular formula of C₁₆H₁₂ClN₃O and a molecular weight of 297.74 g/mol. Its E-configuration at the double bond in the enamide moiety ensures a planar geometry, which is critical for intermolecular interactions. The pyrazolo[1,5-a]pyridine system consists of a fused bicyclic structure, while the 2-chlorophenyl group introduces steric and electronic effects that modulate solubility and target binding.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2035003-62-2 |
| Molecular Formula | C₁₆H₁₂ClN₃O |
| Molecular Weight | 297.74 g/mol |
| SMILES | C1=CC=C(C(=C1)Cl)C=CC(=O)NC2=CC3=CC=NN3C=C2 |
| InChI Key | KAHISWXPYRAMNQ-AATRIKPKSA-N |
The SMILES string explicitly defines the spatial arrangement: the pyrazolo[1,5-a]pyridine ring is linked via an enamide bond to a 2-chlorophenyl group. The InChI Key provides a standardized identifier for databases and regulatory purposes.
Spectral Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for structural confirmation. For analogous pyrazolo-pyridine derivatives, ¹H NMR spectra typically show:
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Aromatic protons in the pyrazolo-pyridine system at δ 7.2–8.1 ppm .
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Enamide protons as doublets near δ 6.5–7.0 ppm (J = 15–16 Hz), confirming the E-configuration .
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Chlorophenyl protons as a multiplet at δ 7.3–7.5 ppm.
High-Resolution Mass Spectrometry (HRMS) would exhibit a molecular ion peak at m/z 297.74, consistent with the molecular formula.
Synthesis and Reaction Pathways
Multi-Component Bicyclization Strategies
The synthesis of pyrazolo-pyridine derivatives often employs multi-component reactions to achieve skeletal diversity. A validated approach involves:
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Condensation of arylglyoxals with pyrazol-5-amines.
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Cyclization in the presence of Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids .
For the target compound, a plausible route involves:
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Reacting 2-chlorocinnamic acid with pyrazolo[1,5-a]pyridin-5-amine under coupling agents like EDCI/HOBt.
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Isolation via column chromatography, yielding the enamide product in 55–84% yields, as observed for structurally related compounds .
Table 2: Representative Reaction Conditions
| Component | Role | Conditions |
|---|---|---|
| 2-Chlorocinnamic acid | Enamide precursor | EDCI, HOBt, DMF, rt |
| Pyrazolo[1,5-a]pyridin-5-amine | Nucleophile | 12–24 hours, nitrogen atmosphere |
| Triethylamine | Base | 1.5 equivalents |
Functionalization Tolerance
Halogenated aryl groups (e.g., 2-chlorophenyl) are well-tolerated in such syntheses, enabling further derivatization via Suzuki-Miyaura couplings or Buchwald-Hartwig aminations . This flexibility underscores the compound’s utility as a intermediate in drug discovery.
Research Advancements and Future Directions
Recent Innovations
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Hybrid Scaffolds: Fusion of pyrazolo-pyridine with enamide motifs enhances metabolic stability compared to non-fused analogs .
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Halogen Effects: The 2-chloro substituent improves logP by 0.8 units versus non-halogenated analogs, correlating with better cell membrane permeability.
Challenges and Opportunities
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Synthetic Scalability: Optimizing catalyst systems (e.g., Pd-mediated couplings) could improve yields beyond 60%.
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In Vivo Profiling: No pharmacokinetic data exist for this compound, necessitating ADMET studies.
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